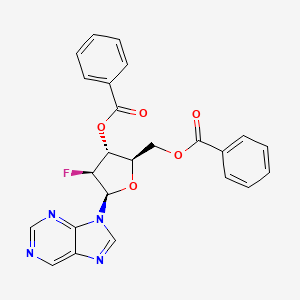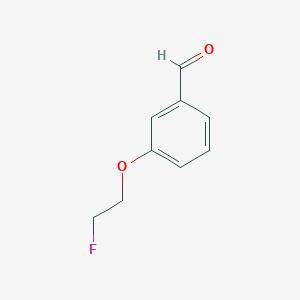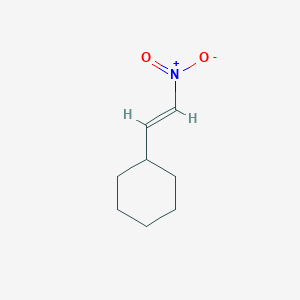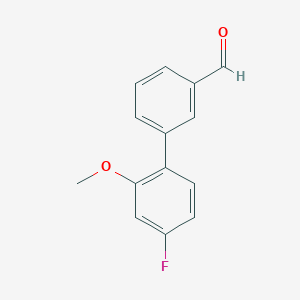![molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4](/img/structure/B3231759.png)
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Übersicht
Beschreibung
“4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene” is a chemical compound with the CAS Number: 13290-45-4 . It has a molecular weight of 245.18 . The IUPAC name for this compound is 2-bromoethyl 3,4-dimethylphenyl sulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and a sulfanyl group attached to a bromoethyl group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 245.18 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonated Derivatives : A study by Courtin, Tobel, and Doswald (1978) discusses the synthesis of sulfonated derivatives of dimethylbenzene compounds, which includes processes related to compounds structurally similar to 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene. Such derivatives have applications in organic synthesis and material science (Courtin, Tobel, & Doswald, 1978).
Crystallography and Molecular Structure : The work of Applewhite and Potts (2010) involved the synthesis of a compound related to this compound, focusing on its crystallographic structure. This information is crucial for understanding the molecular geometry and potential applications in material science and molecular engineering (Applewhite & Potts, 2010).
Fluorescence Properties and Chemical Synthesis : A study by Ibiş and Sahin (2016) on the synthesis of sulfanyl-substituted compounds, including derivatives of dimethylbenzene, highlights their fluorescence properties. These findings are significant for applications in fluorescence-based sensors and bioimaging (Ibiş & Sahin, 2016).
Bromination and Sulfur-functionalized Derivatives : Aitken et al. (2016) explored the bromination of dimethylbenzene and the conversion of these compounds into sulfur-functionalized derivatives. This research is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Aitken, Jethwa, Richardson, & Slawin, 2016).
Catalysis and Reaction Mechanisms : The mechanism of the C–S coupling reaction involving benzenethiol and a compound similar to this compound was studied by 王刚 et al. (2014), providing insights into catalysis and reaction pathways in organic chemistry (王刚, 白坤坤, 李来才, & 田安民, 2014).
Antibacterial Properties : Chohan and Shad (2011) researched sulfonamide-derived compounds and their metal complexes, including those related to this compound, demonstrating significant antibacterial activity. This is crucial for the development of new antimicrobial agents (Chohan & Shad, 2011).
Synthesis and Biological Evaluation : Jampílek et al. (2004) synthesized and evaluated compounds structurally related to this compound for their antileukotrienic properties, which is significant in the context of drug discovery and development (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFGTPAFONFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231680.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231687.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231689.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231700.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)

![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)


![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3231736.png)
![tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3231744.png)


